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molecular formula C7H2BrF3O2 B2880835 6-Bromo-2,3,4-trifluorobenzoic acid CAS No. 530145-53-0

6-Bromo-2,3,4-trifluorobenzoic acid

Cat. No. B2880835
M. Wt: 254.99
InChI Key: QCQROIXPDIHMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07485643B2

Procedure details

To a solution of i-Pr2NH (3.65 mL, 25.8 mmol) in THF (50 mL) was added n-BuLi (10.3 mL, 25.8 mmol, 2.50 M solution in hexanes) at 0° C. After stirring for 15 minutes, the reaction mixture was cooled to −78° C. A solution of 5-bromo-1,2,3-trifluorobenzene (5.00 g, 23.7 mmol) in THF (5 mL) was added. The resulting mixture was stirred for 2 hours at −78° C., poured into an excess of freshly crushed dry ice, and stirred for 30 minutes To this mixture was added 10% aqueous HCl to adjust its pH to 1. The resulting mixture was extracted with ether (3×). The combined organic layers were washed with 5% aqueous NaOH (2×). The combined basic aqueous layers were acidified to pH 1 with concentrated HCl, and extracted with ether (2×). The combined organic layers were washed with water, dried over MgSO4, filtered, and concentrated in vacuo to give the desired product (5.06 g, 84%) that was used directly without further purification.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
N(C(C)C)C(C)C.[Li]CCCC.[Br:13][C:14]1[CH:15]=[C:16]([F:22])[C:17]([F:21])=[C:18]([F:20])[CH:19]=1.[C:23](=[O:25])=[O:24].Cl>C1COCC1>[Br:13][C:14]1[C:19]([C:23]([OH:25])=[O:24])=[C:18]([F:20])[C:17]([F:21])=[C:16]([F:22])[CH:15]=1

Inputs

Step One
Name
Quantity
3.65 mL
Type
reactant
Smiles
N(C(C)C)C(C)C
Name
Quantity
10.3 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)F)F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours at −78° C.
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 30 minutes To this mixture
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ether (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with 5% aqueous NaOH (2×)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1C(=O)O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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